molecular formula C11H9N3O2S B13109691 N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13109691
M. Wt: 247.28 g/mol
InChI Key: DCAPHJZCJGHACW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a thiadiazole ring, which is known for its diverse biological activities, attached to an acetylphenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-acetylphenyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • Phenyl-2-propanone

Uniqueness

N-(3-acetylphenyl)-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of a thiadiazole ring and an acetylphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific disciplines .

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

N-(3-acetylphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H9N3O2S/c1-7(15)8-3-2-4-9(5-8)12-11(16)10-6-17-14-13-10/h2-6H,1H3,(H,12,16)

InChI Key

DCAPHJZCJGHACW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

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